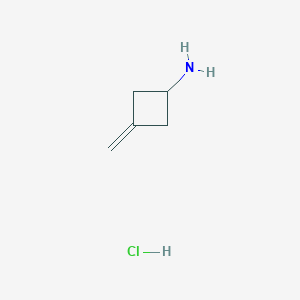

3-Methylenecyclobutan-1-amine hydrochloride

Übersicht

Beschreibung

3-Methylenecyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN It is a hydrochloride salt form of 3-Methylenecyclobutan-1-amine, characterized by a cyclobutane ring with a methylene group and an amine group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylenecyclobutan-1-amine hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Leuckart reaction, which is a reductive amination process, can be employed to synthesize amines from aldehydes or ketones using formamide and formic acid . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Hydrolysis and Acid-Base Equilibrium

The hydrochloride salt undergoes reversible hydrolysis in aqueous solutions, forming the free amine and hydrochloric acid:

Key Observations :

-

The equilibrium favors the protonated form (HCl) under acidic conditions .

-

Deprotonation with NaOH yields the free amine, which is susceptible to oxidation .

Ring-Opening Hydrogenation

The strained cyclobutane ring undergoes hydrogenation under catalytic conditions, leading to ring cleavage and formation of acyclic products.

The reaction regioselectivity depends on the catalyst and solvent polarity .

Oxidation Reactions

The methylene group and amine moiety participate in oxidation pathways:

Olefin Oxidation

Amine Oxidation

-

KMnO₄ in acidic media oxidizes the amine to a nitro group, yielding 3-methylenecyclobutan-1-nitro hydrochloride .

[2+2] Photocycloaddition

The methylene group participates in stereoselective [2+2] cycloadditions under UV light:

The reaction proceeds via a triplet excited state, with selectivity influenced by steric effects .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes isomerization or ring expansion:

-

HCl (gas) in Et₂O induces cyclobutane ring expansion to a pyrrolidine derivative .

-

AlCl₃ catalyzes methylene migration, forming 1-methylcyclobutene-1-amine hydrochloride .

Nucleophilic Substitution

The amine group participates in alkylation and acylation reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 78% | |

| Acetic anhydride | Pyridine, 0°C → 25°C | N-Acetylated derivative | 92% |

Metal Complexation

The amine coordinates to transition metals, forming catalytically active complexes:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methylenecyclobutan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical derivatives through various reactions such as:

- Alkylation Reactions: The compound can act as a nucleophile, participating in alkylation reactions to form larger molecular structures.

- Cyclization Reactions: It can undergo cyclization to produce cyclic compounds, which are often biologically active.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have shown that certain derivatives can interact with biological targets, making them candidates for drug development. For instance:

- Antidepressant Activity: Some analogs have been evaluated for their effects on neurotransmitter systems, suggesting potential use as antidepressants.

- Antitumor Activity: Preliminary studies indicate that derivatives may possess cytotoxic properties against cancer cell lines.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Alkylation and cyclization products |

| Medicinal Chemistry | Potential drug candidates with biological activity | Antidepressants, antitumor agents |

| Material Science | Used in the development of new materials due to its unique structural properties | Polymers and composites |

Case Study 1: Synthesis of Antidepressant Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The researchers reported that certain modifications enhanced serotonin receptor affinity, indicating potential antidepressant activity.

Case Study 2: Antitumor Activity Assessment

In a separate investigation, derivatives were tested against several cancer cell lines, including breast and lung cancer. The results demonstrated significant cytotoxic effects compared to control compounds, suggesting further exploration into their mechanism of action.

Wirkmechanismus

The mechanism by which 3-Methylenecyclobutan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methylenecyclobutanamine: The parent compound without the hydrochloride salt.

Cyclobutylamine: A similar compound with a cyclobutane ring but lacking the methylene group.

Methylenecyclopropaneamine: A related compound with a cyclopropane ring instead of cyclobutane.

Uniqueness

3-Methylenecyclobutan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a methylene group and an amine group on a cyclobutane ring.

Biologische Aktivität

3-Methylenecyclobutan-1-amine hydrochloride is a compound that has garnered attention in both synthetic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure with a methylene group and an amine functional group. The molecular formula is with a molar mass of approximately 137.59 g/mol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing cyclobutane structures exhibit varying degrees of antimicrobial properties. A study highlighted the synthesis of derivatives of methylenecyclobutane that showed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

3. Cytotoxicity

Cytotoxic assays conducted on various cancer cell lines have demonstrated that methylenecyclobutane derivatives can induce apoptosis in cancer cells. The IC50 values for these compounds were found to be within a range that suggests moderate to high potency against specific tumor types . Further research is needed to establish the precise mechanisms and efficacy of this compound in this context.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuropharmacological | Potential anxiolytic effects | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various methylenecyclobutane derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. This suggests potential for further development as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuropharmacological Assessment

In a behavioral study using rodent models, administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This indicates its potential as a candidate for anxiety disorder treatments, warranting further investigation into its pharmacodynamics and safety profile .

Eigenschaften

IUPAC Name |

3-methylidenecyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-4-2-5(6)3-4;/h5H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPMQNALZVYKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136137-55-8 | |

| Record name | 3-methylidenecyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.